3-amino-N-(4-bromophenyl)-4-methoxybenzene-1-sulfonamide
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Overview
Description
3-amino-N-(4-bromophenyl)-4-methoxybenzene-1-sulfonamide is a chemical compound known for its potential applications in medicinal chemistry. It is characterized by the presence of an amino group, a bromophenyl group, a methoxy group, and a sulfonamide group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(4-bromophenyl)-4-methoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-bromoaniline with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(4-bromophenyl)-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
Oxidation Products: Nitro derivatives.
Reduction Products: Amines.
Scientific Research Applications
3-amino-N-(4-bromophenyl)-4-methoxybenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential antiviral and antibacterial properties.
Biological Research: Used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications: Employed in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-amino-N-(4-bromophenyl)-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, its antiviral activity against Enterovirus 71 is attributed to its ability to inhibit viral replication by targeting viral proteins and disrupting their function. The compound’s sulfonamide group plays a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(4-bromophenyl)-4-methoxybenzamide
- 3-amino-N-(4-bromophenyl)propanamide
- 3-amino-4-bromophenol
Uniqueness
Compared to similar compounds, 3-amino-N-(4-bromophenyl)-4-methoxybenzene-1-sulfonamide exhibits unique properties due to the presence of the sulfonamide group, which enhances its binding affinity to biological targets. This makes it a promising candidate for drug development and other applications .
Properties
IUPAC Name |
3-amino-N-(4-bromophenyl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3S/c1-19-13-7-6-11(8-12(13)15)20(17,18)16-10-4-2-9(14)3-5-10/h2-8,16H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAUBAQOBWOYFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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